Crystalline p-Tosylate Salt vs. Non-Crystalline Free Base: Solid-State Handling Advantage
The p-toluenesulfonate salt form of N-Benzyl-N-methyl-L-valine (CAS 42492-62-6) is a white crystalline powder with a defined melting point of 119–121 °C, whereas the corresponding free-base benzyl ester analog N-Methyl-(S)-valine benzyl ester (CAS 81135-38-8), which lacks the tosylate counterion, is reported as a non-crystalline substance with no measurable melting point (mp N/A) . The tosylate salt's crystallinity enables accurate weighing by mass, reproducible dissolution, and long-term storage at 0–8 °C without physical form degradation . This crystalline nature also facilitates preferential crystallization for enantiomeric enrichment, a methodology demonstrated for the related L-valine benzyl ester p-toluenesulfonate system where repeated preferential crystallization from 20% e.e. starting material yielded 94% e.e. product [1].
| Evidence Dimension | Physical form, melting point, and crystallinity for handling and storage |
|---|---|
| Target Compound Data | White crystalline powder; mp 119–121 °C (tosylate salt); store at 0–8 °C |
| Comparator Or Baseline | N-Methyl-(S)-valine benzyl ester (CAS 81135-38-8): non-crystalline, mp N/A; no defined storage temperature range |
| Quantified Difference | Crystalline solid with defined mp vs. non-crystalline (oil/liquid); ≥70 °C difference in thermal stability threshold |
| Conditions | Vendor certificate of analysis data; ChemImpex product specifications |
Why This Matters
For procurement, crystalline solids enable gravimetric dispensing with <1% weighing error in typical laboratory settings, whereas oils require volumetric handling with inherently lower accuracy, impacting stoichiometric precision in multi-step peptide assembly.
- [1] Enantiomeric resolution of p-toluenesulfonate of valine benzyl ester by preferential crystallization. PubMed, 2011. 20% e.e. starting material → 94% e.e. product via repeated preferential crystallization. https://pubmed.ncbi.nlm.nih.gov View Source
